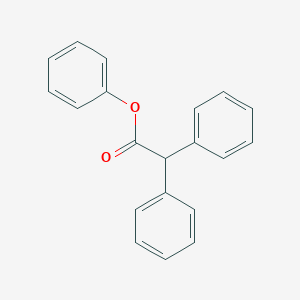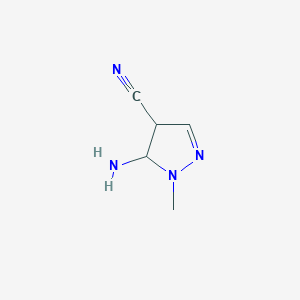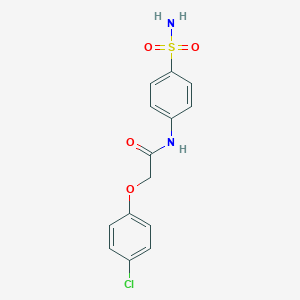![molecular formula C12H16O2S B185688 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene CAS No. 15543-64-3](/img/structure/B185688.png)
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene, also known as sulforaphane, is a naturally occurring compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It is a potent antioxidant and has been studied extensively for its potential health benefits.
Mécanisme D'action
Sulforaphane works by activating the Nrf2 pathway, a cellular defense mechanism that protects against oxidative stress and inflammation. It also inhibits the activity of enzymes that are involved in cancer cell growth and promotes the activity of enzymes that detoxify carcinogens.
Biochemical and Physiological Effects:
Sulforaphane has been shown to have a variety of biochemical and physiological effects. It can reduce inflammation, improve cardiovascular health, and enhance cognitive function. It may also have anti-aging properties and be useful in the treatment of metabolic disorders such as diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Sulforaphane is a useful compound for laboratory experiments because it is readily available from natural sources and can be synthesized easily. However, its potency can vary depending on the source and preparation method. It may also be difficult to administer in vivo due to its low bioavailability.
Orientations Futures
1. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
2. Studying the effects of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene on gut microbiome and its potential use in the treatment of gastrointestinal disorders.
3. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of metabolic disorders such as diabetes.
4. Studying the effects of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene on skin health and its potential use in the treatment of skin disorders.
5. Investigating the potential use of 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene in the treatment of autoimmune diseases such as rheumatoid arthritis.
In conclusion, 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene or 1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene is a naturally occurring compound found in cruciferous vegetables. It has been extensively studied for its potential health benefits, including its anti-cancer properties, neuroprotective effects, and anti-inflammatory properties. While it has many potential applications, further research is needed to fully understand its mechanisms of action and potential uses in the treatment of various diseases.
Applications De Recherche Scientifique
Sulforaphane has been studied for its potential anti-cancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis (cell death) in cancer cells. It may also have neuroprotective effects and be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
15543-64-3 |
|---|---|
Nom du produit |
1-Methyl-4-[(3-methyl-2-butenyl)sulfonyl]benzene |
Formule moléculaire |
C12H16O2S |
Poids moléculaire |
224.32 g/mol |
Nom IUPAC |
1-methyl-4-(3-methylbut-2-enylsulfonyl)benzene |
InChI |
InChI=1S/C12H16O2S/c1-10(2)8-9-15(13,14)12-6-4-11(3)5-7-12/h4-8H,9H2,1-3H3 |
Clé InChI |
JSVDFYYBKNPBRK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)CC=C(C)C |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

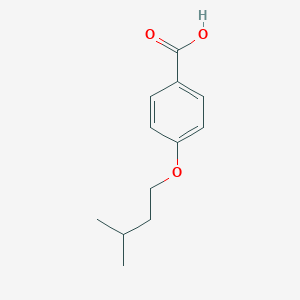

![Acetamide, N-[4-[(dimethylamino)sulfonyl]phenyl]-](/img/structure/B185608.png)
![N-[4-[(2,5-dimethoxyphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B185609.png)
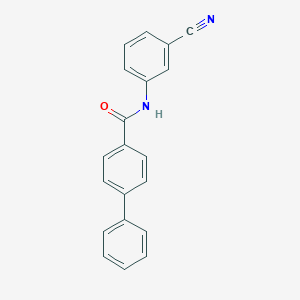
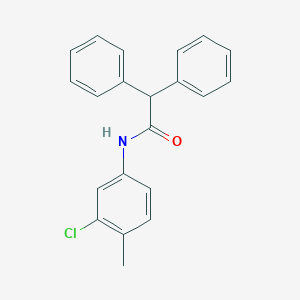
![1-(Methylsulfonyl)spiro[indoline-3,4'-piperidine]](/img/structure/B185613.png)
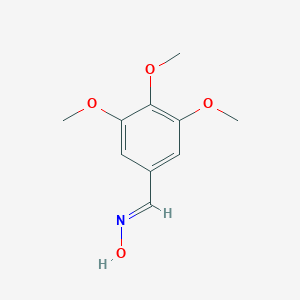
![2-[(4-Methylbenzylidene)amino]benzamide](/img/structure/B185617.png)
![3-[(4-Bromophenyl)sulfanyl]propanoic acid](/img/structure/B185620.png)
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)
